(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol
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Overview
Description
(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-yielding and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds and coordinating with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another important heterocyclic compound with similar applications in pharmaceuticals and agrochemicals.
2-Phenylimidazole: Shares structural similarities and is used in similar applications.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: Known for its vasodilatory properties and used in medical applications.
Uniqueness
(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61698-33-7 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(5-benzyl-2-phenyl-1H-imidazol-4-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c20-12-16-15(11-13-7-3-1-4-8-13)18-17(19-16)14-9-5-2-6-10-14/h1-10,20H,11-12H2,(H,18,19) |
InChI Key |
ZMAMKNPVAMKIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(N2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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